Replacing generic piperazines with 1-(4-Acetylphenyl)piperazine eliminates costly multi-step Friedel-Crafts acylation. This bifunctional building block features a reactive para-acetyl group enabling direct Claisen-Schmidt condensations. Key advantages: • Solid-state stability (MP 107-110 °C) for precise gravimetric dosing, avoiding liquid-handling infrastructure. • High-yielding route to diaryl propene-2-one derivatives for antihistaminic libraries. • Dual reactivity allows efficient synthesis of VEGFR-2 kinase inhibitors and triazole antifungals.
1-(4-Acetylphenyl)piperazine (CAS 51639-48-6), also known as 4'-piperazinoacetophenone, is a bifunctional heterocyclic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a secondary amine on the piperazine ring and a para-acetyl group on the phenyl ring, it serves as a critical intermediate for constructing piperazine-chalcone hybrids, VEGFR-2 kinase inhibitors, and advanced antifungal agents. With a stable melting point of 107–110 °C and predictable solubility in standard organic solvents, it provides a robust, scale-ready foundation for both medicinal chemistry discovery libraries and mainstream industrial manufacturing .
Attempting to substitute 1-(4-Acetylphenyl)piperazine with generic in-class alternatives, such as 1-phenylpiperazine or 1-(4-methoxyphenyl)piperazine, introduces severe process inefficiencies. Unsubstituted or ether-substituted analogs lack the reactive methyl ketone handle required for direct Claisen-Schmidt condensations, forcing manufacturers to adopt multi-step Friedel-Crafts acylation routes that reduce overall yield and increase reagent overhead. Furthermore, unlike 1-phenylpiperazine, which is a liquid at room temperature (MP ~15–19 °C), 1-(4-Acetylphenyl)piperazine is a stable solid, allowing for precise gravimetric dosing and eliminating the need for specialized liquid-handling infrastructure during bulk procurement and scale-up.
In industrial scale-up, the physical state of an intermediate dictates handling protocols. 1-(4-Acetylphenyl)piperazine presents as a stable solid with a melting point of 107–110 °C. In direct contrast, the baseline comparator 1-phenylpiperazine is a liquid at ambient temperature (MP 15–19 °C). This ~90 °C differential in thermal behavior means the acetylated derivative can be processed using standard solid-dosing equipment without the degradation risks or specialized pumping systems required for liquid piperazines.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | 107–110 °C (Stable Solid) |
| Comparator Or Baseline | 1-phenylpiperazine: 15–19 °C (Liquid) |
| Quantified Difference | ~90 °C higher melting point, enabling solid-state handling |
| Conditions | Standard ambient temperature and pressure handling |
Solid-state intermediates eliminate the need for specialized liquid-handling and inert-atmosphere transfer protocols, directly reducing procurement and manufacturing overhead.
The para-acetyl moiety of 1-(4-Acetylphenyl)piperazine acts as an optimal methyl ketone handle for Claisen-Schmidt condensations. When reacted with substituted aromatic aldehydes in 40% alkali, it directly yields diaryl propene-2-ones (piperazine-chalcone hybrids) with isolated yields ranging from 66.6% to 80.7%. Utilizing a non-acetylated comparator like 1-phenylpiperazine would require a minimum of two additional synthetic steps (acylation and protection) to achieve the same chalcone scaffold, drastically reducing the overall throughput and cumulative yield[1].
| Evidence Dimension | Synthetic steps and yield to piperazine-chalcones |
| Target Compound Data | 1 step, 66.6%–80.7% yield |
| Comparator Or Baseline | Unsubstituted 1-phenylpiperazine: ≥3 steps, significantly lower cumulative yield |
| Quantified Difference | Elimination of 2 synthetic steps; direct access to >66% yield |
| Conditions | 40% alkali condensation with aromatic aldehydes |
Procurement of the pre-functionalized acetylphenyl building block collapses the synthetic route for target libraries, directly saving reagent costs and cycle time.
1-(4-Acetylphenyl)piperazine is specifically procured for its dual-reactivity profile, which is essential in generating antifungal and hypoglycemic drug libraries. The ketone group allows for quantitative conversion into hydrazones or thiadiazole derivatives, while the secondary amine remains available for alkylation. Compared to 1-(4-methoxyphenyl)piperazine, which is inert to carbonyl-addition chemistry, the acetyl variant provides a direct vector for synthesizing complex multi-ring systems, such as VEGFR-2 kinase inhibitors, without requiring harsh oxidative conditions that could degrade the sensitive piperazine core [1].
| Evidence Dimension | Reactivity toward hydrazone/thiadiazole formation |
| Target Compound Data | Direct quantitative conversion via the acetyl group |
| Comparator Or Baseline | 1-(4-methoxyphenyl)piperazine: Inert to direct carbonyl addition |
| Quantified Difference | 100% availability of a carbonyl reactive site vs. 0% |
| Conditions | Standard hydrazone or thiadiazole condensation conditions |
Selecting this specific compound allows medicinal chemists to rapidly diversify API libraries using standard, mild addition chemistry without risking core degradation.
Due to its high-yielding Claisen-Schmidt condensation profile, 1-(4-Acetylphenyl)piperazine is the optimal starting material for manufacturing diaryl propene-2-one derivatives. It allows industrial chemists to efficiently generate antihistaminic libraries without the multi-step overhead required by non-acetylated piperazines [1].
The dual reactivity of the secondary amine and the para-acetyl group makes this compound ideal for synthesizing complex therapeutic agents, including triazole-based antifungals and thiadiazole-linked hypoglycemic candidates. Its solid-state stability ensures reproducible dosing during the critical early stages of API formulation [2].
Because it is a stable solid with predictable solubility in standard organic solvents (e.g., ethanol, chloroform), 1-(4-Acetylphenyl)piperazine is highly suitable for automated solid-phase synthesis and scavenger-assisted combinatorial processes, where precise gravimetric handling is mandatory.
Irritant